Desmosdumotin C

Description

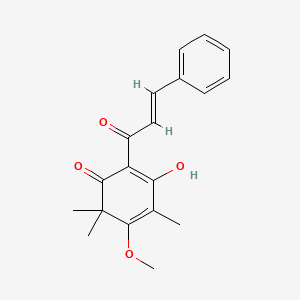

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3-hydroxy-5-methoxy-4,6,6-trimethyl-2-[(E)-3-phenylprop-2-enoyl]cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C19H20O4/c1-12-16(21)15(17(22)19(2,3)18(12)23-4)14(20)11-10-13-8-6-5-7-9-13/h5-11,21H,1-4H3/b11-10+ |

InChI Key |

ATPDRDNAXQXSQJ-ZHACJKMWSA-N |

SMILES |

CC1=C(C(C(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2)(C)C)OC |

Isomeric SMILES |

CC1=C(C(C(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2)(C)C)OC |

Canonical SMILES |

CC1=C(C(C(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2)(C)C)OC |

Synonyms |

desmosdumotin C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution of Desmosdumotin C-Producing Species

This compound is a secondary metabolite produced by a select group of plant species, primarily belonging to the Annonaceae family. researchgate.net The principal botanical source from which this compound was first identified and is most commonly isolated is Desmos dumosus. researchgate.netnih.gov

Desmos dumosus : This plant is a shrub native to Southeast Asia and Northern Australia. researchgate.net Different parts of the plant have been utilized in traditional medicine, but the roots are the primary source for the isolation of this compound. researchgate.netnih.gov

Mitrella kentii : Another species from the Annonaceae family, Mitrella kentii, has also been identified as a source of this compound. researchgate.net This climbing liana is found in the Malaysian Peninsula and on the islands of Sumatra, Borneo, and New Guinea. researchgate.net

The geographical prevalence of these plants dictates the natural availability of this compound, concentrating its sources within the tropical and subtropical regions of Asia and Oceania.

| Botanical Source | Family | Geographic Distribution | Plant Part Used for Isolation |

| Desmos dumosus | Annonaceae | Southeast Asia, Northern Australia | Roots |

| Mitrella kentii | Annonaceae | Malaysian Peninsula, Sumatra, Borneo, New Guinea | Not specified |

Extraction Techniques from Plant Materials

The initial step in isolating this compound involves extracting the compound from the plant matrix. This is typically achieved through solvent extraction, where the dried and powdered plant material is soaked in a suitable organic solvent to dissolve the target compounds.

For Desmos dumosus, a common method involves room temperature extraction of the air-dried plant material (such as twigs or roots) with ethyl acetate (B1210297) (EtOAc). nih.gov The solvent penetrates the plant cells and solubilizes a mixture of phytochemicals, including this compound. Following a period of soaking, the solvent, now containing the dissolved compounds, is separated from the solid plant residue. This crude extract then undergoes further processing.

While specific documented applications of advanced extraction techniques for this compound are not prevalent, modern methods used for flavonoids and other natural products are relevant and include: nih.govmdpi.com

Ultrasound-Assisted Extraction (UAE) : Uses sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. nih.gov

Microwave-Assisted Extraction (MAE) : Employs microwave energy to heat the solvent and plant material, accelerating the extraction process. mdpi.com

Supercritical Fluid Extraction (SFE) : Utilizes a supercritical fluid, often CO2, as the solvent, which allows for extraction at low temperatures, preventing degradation of thermally sensitive compounds.

These advanced techniques offer advantages over conventional methods, such as reduced solvent consumption, shorter extraction times, and often higher yields. nih.govresearchgate.net

Chromatographic Fractionation and Purification Strategies

The crude extract obtained from the plant material is a complex mixture of numerous compounds. To isolate this compound, various chromatographic techniques are employed in a sequential manner. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a fundamental and widely used preparative technique for purifying compounds from natural extracts. The process for isolating this compound often involves multiple column chromatography steps.

Initial Fractionation (e.g., Quick Column Chromatography - QCC) : The crude ethyl acetate extract of Desmos dumosus is first subjected to QCC over a silica (B1680970) gel stationary phase. A gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity by adding ethyl acetate, is used as the mobile phase. nih.gov This separates the extract into several fractions with decreasing polarity.

Further Purification : The fractions containing the target compound are then subjected to further chromatographic purification. This may involve:

Sephadex LH-20 Column Chromatography : This technique separates compounds based on molecular size and polarity. Using a solvent like methanol (B129727), fractions from the initial silica gel column can be further purified. nih.gov

Repeated Silica Gel Column Chromatography : Sub-fractions are often re-chromatographed on silica gel columns using more specific solvent systems (e.g., a fixed ratio of ethyl acetate and hexanes) to achieve a higher degree of separation and ultimately yield pure this compound. nih.gov

Beyond conventional column chromatography, several advanced techniques can be applied for the fine purification of natural products like this compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution chromatographic technique. Preparative HPLC, in particular, is highly effective for the final purification step, capable of separating compounds with very similar chemical properties to yield a high-purity product. Reversed-phase columns (like C8 or C18) are commonly used for separating flavonoids and related compounds. researchgate.net

Solid-Phase Extraction (SPE) : SPE is used for sample clean-up and fractionation. researchgate.net It can rapidly separate compounds from a complex mixture based on their physical and chemical properties, serving as an efficient intermediate step before final purification by HPLC. mdpi.com

| Technique | Principle of Separation | Application in Isolation |

| Silica Gel Column Chromatography | Adsorption based on polarity | Initial fractionation of crude extract and subsequent purification of fractions. nih.gov |

| Sephadex LH-20 Chromatography | Size exclusion and polarity | Purification of fractions obtained from silica gel chromatography. nih.gov |

| Preparative HPLC | High-resolution separation based on partitioning between stationary and mobile phases | Final purification step to obtain high-purity compound. |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase | Sample clean-up and rapid fractionation of extracts. mdpi.comresearchgate.net |

Analytical Approaches for Purity Assessment

After isolation, it is crucial to assess the purity of this compound and confirm its identity. A combination of chromatographic and spectroscopic methods is used for this purpose.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. nih.gov A pure compound should ideally show a single peak in the chromatogram under various detection conditions. By coupling HPLC with detectors like a Diode Array Detector (DAD) or Mass Spectrometry (MS), both purity and structural information can be obtained simultaneously. nih.gov

Spectroscopic Methods : A suite of spectroscopic techniques is employed to confirm the structure of the isolated compound, which also serves as a confirmation of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net For purity assessment, quantitative 1H-NMR (qHNMR) can be used to determine the exact purity of a sample by comparing the integral of the analyte's signals to that of a certified internal standard. nih.gov

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. researchgate.net

UV-Vis and IR Spectroscopy : These techniques provide information about the presence of specific chromophores and functional groups, respectively, which must be consistent with the structure of this compound. researchgate.netresearchgate.net

X-ray Crystallography : For crystalline compounds like this compound, single-crystal X-ray analysis provides unambiguous proof of the structure and stereochemistry, representing the highest standard of structural confirmation and purity. researchgate.net

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

A suite of spectroscopic tools was instrumental in piecing together the molecular puzzle of Desmosdumotin C.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy, including two-dimensional experiments, have been fundamental in elucidating the structure of this compound. researchgate.netbenthamopen.com

The ¹H-NMR spectrum reveals characteristic signals for aromatic protons, olefinic protons, and various methyl and methoxy (B1213986) groups. benthamopen.com For instance, two trans-oriented olefinic protons are observed as doublets with a large coupling constant (J = 16.0 Hz) at 8.32 ppm and 7.92 ppm. benthamopen.comnih.gov Aromatic protons appear as a multiplet in the range of 7.37-7.66 ppm. benthamopen.comnih.gov The spectrum also shows a sharp singlet for a methoxy group at 3.93 ppm and singlets for methyl groups, including two geminal methyls at 1.36 ppm and an aromatic methyl at 2.02 ppm. nih.gov

The ¹³C-NMR spectrum of this compound shows nineteen distinct carbon signals, confirming the presence of eight quaternary carbons, seven methine groups, three methyl groups, and one methoxy group. benthamopen.com Key chemical shifts include signals for carbonyl carbons around 198.14 ppm, 192.48 ppm, and 187.26 ppm. nih.gov The olefinic carbons of the chalcone (B49325) moiety are also clearly identifiable. benthamopen.comnih.gov

Table 1: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|

| 8.32 | d | 16.0 | C2'-H | benthamopen.comnih.gov |

| 7.92 | d | 16.0 | C3'-H | benthamopen.comnih.gov |

| 7.66 | m | Ar-2",6"-H | nih.gov | |

| 7.37 | s | Ar-3",4",5"-H | nih.gov | |

| 3.93 | s | OCH₃ | nih.gov | |

| 2.02 | s | Ar-CH₃ | nih.gov | |

| 1.36 | s | CH₃ x 2 | nih.gov |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Reference |

|---|---|---|---|

| 198.14 | C | C-1 | nih.gov |

| 192.48 | C | C-3 | nih.gov |

| 187.26 | C | C-1' | nih.gov |

| 176.70 | C | C-5 | nih.gov |

| 144.94 | CH | C-2', 3' | nih.gov |

| 135.29 | C | C-1" | nih.gov |

| 130.66 | CH | C-3", C-5" | nih.gov |

| 128.98 | CH | C-4" | nih.gov |

| 123.30 | CH | C-2", 6" | nih.gov |

| 113.68 | C | C-2 | nih.gov |

| 106.67 | C | C-4 | nih.gov |

| 62.23 | OCH₃ | OCH₃ | nih.gov |

| 50.49 | C | C-6 | nih.gov |

| 24.44 | CH₃ | CH₃ x 2 | nih.gov |

| 9.88 | CH₃ | Ar-CH₃ | nih.gov |

High-resolution mass spectrometry (HRMS) has been crucial in determining the exact molecular formula of this compound. Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been employed. nih.govgoogle.com The high-resolution ESI-MS data provided a molecular ion peak [M+H]⁺ at m/z 312.140729, which corresponds to the calculated molecular formula of C₁₉H₂₀O₄. nih.gov This information is vital for confirming the elemental composition of the molecule.

UV-Vis spectroscopy of this compound in methanol (B129727) shows absorption maxima (λ_max) at 380, 242, and 225 nm, which are characteristic of its chalcone chromophore system. nih.govspringermedizin.de

The infrared (IR) spectrum provides valuable information about the functional groups present. Key absorption bands are observed at 3401 cm⁻¹ (hydroxyl group), 1657 cm⁻¹ (conjugated carbonyl group), 1624 cm⁻¹ (alkene C=C stretch), and between 1577 and 1513 cm⁻¹ (aromatic ring vibrations). benthamopen.comnih.gov

Conformational Analysis and Tautomerism in Solution

In solution, this compound has been found to exist as a tautomeric mixture. researchgate.net This means that it can interconvert between two or more structural isomers that differ in the position of a proton and a double bond. One of its tautomers is 2-cinnamoyl-3-hydroxy-5-methoxy-4,6,6-trimethylcyclohexa-2,4-dienone. benthamopen.combenthamopenarchives.com The existence of these tautomers in solution has been confirmed through spectroscopic studies, particularly NMR, where signals for both forms can be observed. researchgate.net The total synthesis of a related compound, desmorostratone, was performed to confirm the structure of this compound and its tautomeric nature in solution. researchgate.net

Determination of Absolute Configuration (if applicable)

For chiral molecules like this compound, determining the absolute configuration (the specific three-dimensional arrangement of atoms) is crucial. While X-ray crystallography can sometimes directly determine the absolute configuration, in the case of a related compound from Desmos dumosus, the absolute configuration could not be reliably determined from X-ray analysis alone. researchgate.net For other related flavonoids isolated from the same plant, the absolute configurations were determined by comparing their experimental electronic circular dichroism (ECD) spectra with those of known compounds. researchgate.net This comparative method, along with specific rotation measurements, is a common approach for assigning the absolute stereochemistry of natural products. nih.gov

Chemical Synthesis of Desmosdumotin C and Analogues

Total Synthesis Methodologies of Desmosdumotin C

The first total synthesis of this compound was a crucial step in confirming its structure and providing a basis for the synthesis of its analogues. nih.gov The approaches have generally focused on efficiency and the ability to introduce structural diversity.

Strategic Disconnections and Key Synthetic Intermediates

The total synthesis of this compound has been achieved, confirming the assigned structure of the natural product. researchgate.nettandfonline.com A common strategy involves a convergent approach, where the A-ring and B-ring fragments are synthesized separately and then joined. A key starting material for many synthetic routes is 2,4,6-trihydroxyacetophenone. tandfonline.comresearchgate.netnih.gov

An efficient three-step synthetic strategy has been developed, which includes:

Reaction of 2,4,6-trihydroxyacetophenone.

Treatment with trimethylsilyldiazomethane (B103560) (TMSCHN2) to produce a hydroxyl methylation intermediate.

An aldol (B89426) condensation to couple the A-ring and B-ring precursors. researchgate.net

This approach has proven effective for preparing a variety of this compound analogues with different substituents on the B-ring. researchgate.net

Development and Optimization of Reaction Pathways

Researchers have focused on optimizing reaction conditions to improve yields and simplify procedures. For instance, an efficient three-step reaction procedure has been employed to prepare analogues of this compound. researchgate.net This involves initial reactions with 2,4,6-trihydroxyacetophenone, followed by hydroxyl methylation, and a final aldol condensation to introduce variability in the B-ring. researchgate.net

In the synthesis of Desmosdumotin D, a related compound, optimization efforts led to an increase in the total yield from 4.4% to 11.9% by utilizing inexpensive starting materials, convenient reagents, and a more streamlined separation and purification process. mdpi.com These optimization principles can be applied to the synthesis of this compound and its analogues to enhance efficiency.

Semi-Synthesis and Derivatization Approaches

While information specifically on the semi-synthesis of this compound is limited in the provided results, the synthesis of numerous analogues implies derivatization from common intermediates. The strategies employed for creating analogues often start from a core structure that is then modified, which is conceptually similar to a semi-synthetic approach. For example, a common synthetic intermediate is often used to generate a library of analogues by introducing different functional groups on the A-ring or B-ring. nih.govunc.edu

Synthesis of Structural Analogues and Congeners for Biological Screening

A significant body of research has been dedicated to synthesizing structural analogues of this compound to investigate their biological activities and establish structure-activity relationships (SAR). nih.govresearchgate.netnih.govunc.edusigmaaldrich.com These studies have systematically modified different parts of the this compound scaffold.

Modifications on the A-Ring (e.g., Alkylation)

Modifications to the A-ring of this compound have been a key focus in the development of new analogues. nih.govunc.edu These modifications have included altering the alkyl substituents at the C-3 and C-5 positions.

Key findings from A-ring modifications include:

Tripropyl substitution: Analogues with tripropyl groups at the C-3 and C-5 positions demonstrated enhanced activity compared to those with triethyl or trimethyl groups. nih.gov

Chain Elongation: While elongation of the carbon chains at the C-3 and C-5 positions reduced activity relative to the propyl-substituted analogues, the activity was still improved compared to the natural this compound. nih.govunc.edu

Ether Groups: The introduction of various ether groups at the C-4 position has also been explored. Analogues with methyl and propyl ethers showed broad inhibitory activity against multiple tumor cell lines. unc.edunih.gov An isobutyl ether at this position resulted in selective activity against the A549 lung cancer cell line. unc.edunih.gov

The combination of a 3,3,5-tripropyl-4-methoxy A-ring with a 4'-bromo- or 4'-iodo-phenyl B-ring resulted in the most potent tumor cell growth inhibition. unc.edu

Modifications on the B-Ring (e.g., Substituents, Heteroaromatic Rings)

The chemical structure of this compound and its analogues has been a focal point of synthetic exploration, particularly concerning modifications of the B-ring. These alterations aim to investigate structure-activity relationships (SAR) and to develop compounds with enhanced or more selective biological activities. Research has demonstrated that while the AC-ring system is crucial for the pharmacological activity of these flavonoids, the B-ring can be modified to fine-tune properties such as potency and selectivity. researchgate.net

The introduction of various substituents onto the phenyl B-ring has been a key strategy in the synthesis of this compound analogues. For instance, the B-ring has been modified with different acylating agents to introduce halogenated or alkylated benzene (B151609) rings through processes like the Baker–Venkataraman rearrangement. mdpi.com

One study focused on the synthesis of novel this compound analogues to explore and enhance anticancer activity. acs.org This led to the creation of compounds with bromo- and alkyl-substituted B-rings. Notably, the bromination of the B-ring, in conjunction with tripropyl functionalization of the A-ring, was found to enhance cytotoxic activity against several human tumor cell lines. acs.org In contrast, alkylation of the B-ring appeared to promote selectivity against multidrug-resistant (MDR) cancer cells. acs.org

Table 1: Examples of B-Ring Modified this compound Analogues and Their Biological Activity

| Compound Analogue | B-Ring Modification | Key Research Finding | Reference |

|---|---|---|---|

| 4-Bromo-3',3',5'-tripropyl analog | 4-Bromo substituent | Showed significant cytotoxicity against various cancer cell lines, including A549, A431, 1A9, and HCT-8. | acs.org |

A significant area of investigation has been the replacement of the phenyl B-ring with various heteroaromatic systems. This approach aims to understand the electronic and steric requirements for activity and to explore novel chemical space. Analogues of the related Desmosdumotin B, which shares the core scaffold, have been synthesized incorporating heteroaromatic and cycloalkyl B-rings. researchgate.netnih.gov

Synthetic efforts have successfully produced analogues where the B-ring is a furan (B31954), thiophene (B33073), or pyridine (B92270) ring. researchgate.netnih.gov The evaluation of these compounds revealed that the nature of the heteroaromatic ring and its point of attachment to the C-ring significantly influence biological activity. nih.gov For example, among five-membered heteroaromatic rings, a furan ring attached at the 3'-position was preferred over a sulfur-containing thiophene ring for activity in one cell system. nih.gov Analogues featuring 3-furanyl and 2-thiophenyl B-rings demonstrated substantial MDR-selectivity. researchgate.net These findings underscore that the B-ring is a highly adaptable component of the scaffold, allowing for significant structural diversity while maintaining the desired pharmacological profile. researchgate.netnih.gov

Table 2: Heteroaromatic B-Ring Analogues of the Desmosdumotin Scaffold

| B-Ring Replacement | Example | Key Research Finding | Reference |

|---|---|---|---|

| Furan | 2-(Furan-3'-yl)-TEDB | Displayed significant MDR-selectivity with a high KB/KB-Vin ratio. | researchgate.net |

| Thiophene | 2-(Thiophen-2'-yl)-TEDB | Showed substantial MDR-selectivity, even greater than the furan analogue in one study. | researchgate.net |

| Pyridine | Pyridinyl B-ring analogues | Generally exhibited less cytotoxicity against KB-Vin cells compared to five-membered ring analogues. | nih.gov |

Scaffold Hybridization and Novel Chalcone (B49325) Derivatives

Scaffold hybridization is a medicinal chemistry strategy that involves combining distinct structural motifs from different pharmacologically active compounds to create a new hybrid molecule with potentially enhanced or synergistic activities. ingentaconnect.comnih.gov Chalcones, as α,β-unsaturated ketones, are privileged scaffolds in drug discovery and are frequently used as building blocks for creating novel derivatives and hybrid compounds. ingentaconnect.commdpi.com Their synthetic accessibility through methods like the Claisen-Schmidt condensation makes them ideal starting points for structural elaboration. mdpi.comjaptronline.com

The this compound structure is fundamentally a dihydrochalcone. The inherent chalcone backbone presents a versatile platform for scaffold hybridization. This strategy can involve chemically linking the chalcone framework to other prominent anticancer or biologically active scaffolds. ingentaconnect.com For example, literature describes the formulation of hybrid chalcones by connecting them to scaffolds such as pyrrolo[2,1-c] acs.orgCurrent time information in Bangalore, IN.benzodiazepines, benzothiazoles, and imidazolones, which can result in synergistic pharmacological effects. ingentaconnect.com

While specific examples of this compound scaffold hybrids are not extensively detailed in the provided literature, the principles of chalcone chemistry allow for the conceptual design of such molecules. The synthesis would typically involve modifying the chalcone structure to include a reactive linker, which is then used to conjugate it with another pharmacophore. ingentaconnect.com For instance, a novel chalcone derivative could be synthesized from an appropriate acetophenone (B1666503) and aldehyde, followed by reaction with another molecule to form a hybrid structure, such as an oxazine (B8389632) or thiazine (B8601807) derivative. researchgate.net This approach opens avenues for creating new chemical entities based on the this compound chalcone core, aiming to target multiple biological pathways or improve drug-like properties.

Preclinical Pharmacological Investigations and Mechanistic Studies

Antineoplastic and Cytotoxic Research

In Vitro Cell Growth Inhibition and Cytotoxicity against Cancer Cell Lines

Desmosdumotin C has demonstrated significant and selective cytotoxic effects against a variety of human cancer cell lines in laboratory settings. researchgate.netduke.edu Early studies revealed its ability to inhibit the growth of bone (HOS), breast (MCF-7), and ovarian (1A9) cancer cells. researchgate.netduke.edu Specifically, it showed potent activity against ovarian cancer (1A9) and human lung carcinoma (A549) cell lines, with IC50 values of 4.0 and 3.5 µg/mL, respectively. nih.gov Further research confirmed its moderate inhibitory activity against the KB (epidermoid nasopharyngeal carcinoma) cell line with an IC50 of 19.2 µM. researchgate.net

The cytotoxic activity of this compound is not uniform across all cancer types, suggesting a selective mechanism of action. researchgate.netduke.edu Its analogues have also been synthesized and evaluated, with some showing enhanced and broader cytotoxic profiles against cell lines such as A549 (lung), A431 (skin), 1A9 (ovarian), and HCT-8 (colon). researchgate.net For instance, a 4-bromo-3′,3′,5′-tripropyl analog exhibited significant cytotoxicity with ED50 values of 1.0, 1.2, 0.9, and 1.3 µg/mL against A549, A431, 1A9, and HCT-8 cell lines, respectively. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 / ED50 |

|---|---|---|---|

| This compound | 1A9 | Ovarian Cancer | 4.0 µg/mL nih.gov |

| This compound | A549 | Lung Carcinoma | 3.5 µg/mL nih.gov |

| This compound | KB | Epidermoid Nasopharyngeal Carcinoma | 19.2 µM researchgate.net |

| This compound | HOS | Bone Cancer | Significant cytotoxicity researchgate.netduke.edu |

| This compound | MCF-7 | Breast Cancer | Significant cytotoxicity researchgate.netduke.edu |

| 4-bromo-3′,3′,5′-tripropyl analog | A549 | Lung Carcinoma | 1.0 µg/mL researchgate.net |

| 4-bromo-3′,3′,5′-tripropyl analog | A431 | Skin Carcinoma | 1.2 µg/mL researchgate.net |

| 4-bromo-3′,3′,5′-tripropyl analog | 1A9 | Ovarian Cancer | 0.9 µg/mL researchgate.net |

| 4-bromo-3′,3′,5′-tripropyl analog | HCT-8 | Colon Adenocarcinoma | 1.3 µg/mL researchgate.net |

Mechanisms of Action in Cancer Cells

Research into the mechanisms of this compound's anticancer activity has pointed towards the induction of apoptosis (programmed cell death) and interference with the cell cycle. researchgate.net Studies on its analogs have shown that these compounds can cause cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.govnih.gov This arrest prevents cancer cells from proliferating. Some analogs have been observed to induce apoptosis in human cancer cells, a process often mediated by the activation of caspases. nih.gov For example, certain chalcones, the class of compounds to which this compound belongs, have been shown to induce apoptosis through the activation of caspase-3. ingentaconnect.com

A key molecular mechanism identified for this compound and its analogs is the modulation of the spindle assembly checkpoint (SAC). nih.govnih.gov The SAC is a crucial surveillance system in cells that ensures the proper segregation of chromosomes during mitosis. nih.gov By activating the SAC, these compounds can disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately, cell death. nih.govnih.gov Gene expression profiling of cells treated with a this compound analog revealed that it may modulate genes involved in the SAC and chromosome separation. nih.govnih.gov This suggests that tubulin, a key component of microtubules and the mitotic spindle, is a likely target. rroij.comnih.gov

This compound has been shown to modulate the expression of proteins involved in apoptosis. One such protein is Bax, a pro-apoptotic member of the Bcl-2 family. researchgate.netnih.gov In a study, this compound was found to down-regulate the expression of Bax protein in ulcerated tissue, which, although in a different context, suggests its potential to influence apoptotic pathways. researchgate.netnih.gov The regulation of Bax expression is a critical factor in determining whether a cell undergoes apoptosis. ingentaconnect.com Some chalcones have been reported to induce apoptosis by increasing the expression of Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. ingentaconnect.com

Activity against Multi-Drug Resistant (MDR) Cancer Phenotypes

A significant finding in the preclinical evaluation of this compound and its related compounds is their activity against multi-drug resistant (MDR) cancer cells. researchgate.net MDR is a major obstacle in cancer chemotherapy where cancer cells become resistant to a broad range of anticancer drugs. researchgate.net This resistance is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). researchgate.netnih.gov

This compound and its precursor, Desmosdumotin B, have shown higher activity against the P-gp-expressing MDR cell line KB-VIN than the non-resistant parental KB cell line. researchgate.net This suggests that these compounds may be able to circumvent or are not substrates for the P-gp pump. nih.govnih.gov Certain analogs of this compound have also demonstrated potent cell growth inhibition of both KB and KB-VIN cell lines, indicating that their efficacy is not diminished by this common resistance mechanism. nih.gov The ability to selectively target and kill MDR cancer cells, a phenomenon known as collateral sensitivity, is a highly desirable characteristic for new anticancer drug candidates. nih.gov

Anti-Inflammatory Research

This compound has been the subject of preclinical investigations to determine its anti-inflammatory properties. Research suggests that the compound may exert anti-inflammatory effects by influencing various mediators and enzymatic pathways involved in the inflammatory response. ontosight.airesearchgate.net

Inhibition of Inflammatory Mediators and Pathways

Studies have shown that this compound can intervene in the inflammatory cascade. In preclinical models of gastric injury, administration of this compound was associated with a noticeable reduction in the infiltration of leucocytes into the gastric submucosa. nih.govnih.govspringermedizin.de Leucocyte infiltration is a hallmark of inflammation, and its reduction suggests an anti-inflammatory effect. The gastroprotective activity of the compound has been partly attributed to its intervention with the cyclooxygenase-2 (COX-2) inflammatory pathway. nih.govnih.govresearchgate.net

Cyclooxygenase-2 (COX-2) Enzyme Activity Modulation

This compound has been evaluated for its ability to directly modulate the activity of the COX-2 enzyme, a key mediator of inflammation and pain. referencecitationanalysis.com An in vitro assay using a COX-inhibitor screening kit demonstrated that this compound inhibits COX-2 catalyzed prostaglandin (B15479496) biosynthesis. nih.govspringermedizin.de The inhibitory effect was found to be concentration-dependent. nih.gov

| Concentration of this compound | COX-2 Inhibition (%) |

|---|---|

| 250 ng/ml | 29.5% |

| 500 ng/ml | 34.8% |

For comparison, the standard COX-2 inhibitor indomethacin (B1671933) showed an inhibition of 71.37% in the same assay. nih.gov

Nitric Oxide (NO) System Regulation

Nitric oxide (NO) is a crucial signaling molecule with a dual role in inflammation and tissue protection. tandfonline.com In the context of gastric health, NO helps maintain mucosal integrity. tandfonline.com In a study involving an ethanol-induced gastric ulcer model in rats, the ulcer control group exhibited the lowest levels of NO. nih.gov Pre-treatment with this compound was found to significantly increase the concentration of NO in the gastric homogenate compared to the ulcer control group. nih.govnih.govresearchgate.net This suggests that the regulatory effect of this compound on the NO system may contribute to its biological activities. nih.gov

Gastroprotective Research

The potential of this compound as a gastroprotective agent has been explored in preclinical settings, particularly in models of chemically induced gastric damage. nih.govresearchgate.netresearchgate.net

Investigations in Preclinical Gastric Ulcer Models

The gastroprotective efficacy of this compound was assessed using an ethanol-induced acute gastric ulcer model in rats, a widely used model to screen for anti-ulcer agents. nih.govmedicilon.comslideshare.net In these studies, oral pre-treatment with this compound significantly attenuated the formation of ethanol-induced gastric lesions. nih.govresearchgate.net

Macroscopic evaluation revealed a significant dose-dependent reduction in the gastric ulcer area in rats treated with this compound compared to the ulcer control group. nih.govspringermedizin.de Histological analysis of the gastric mucosa further corroborated these findings. While the ulcer control group showed extensive hemorrhagic necrosis, submucosal edema, and infiltration of leucocytes, the groups pre-treated with this compound exhibited markedly better protection, characterized by a reduced ulcer area and a decrease or complete absence of edema and leucocyte infiltration. nih.govnih.govspringermedizin.de

Underlying Gastroprotective Mechanisms

Research indicates that the gastroprotective effects of this compound are multifactorial, involving the modulation of several endogenous defensive mechanisms. nih.govnih.govresearchgate.net

One of the primary mechanisms is its antioxidant activity. nih.govnih.gov In studies on ethanol-induced ulcers, this compound pre-treatment helped maintain the levels of the endogenous antioxidant glutathione (B108866) (GSH) and reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. nih.govnih.govresearchgate.net The compound was also observed to significantly elevate the content of non-protein sulfhydryl (NP-SH) compounds in the gastric tissue, which play a role in protecting the gastric mucosa. nih.gov

Antioxidant Defense System Enhancement

Studies have demonstrated that this compound plays a significant role in bolstering the antioxidant defense system. researchgate.net In a rat model of ethanol-induced gastric ulcers, pre-treatment with this compound was found to maintain the levels of glutathione (GSH), a crucial intracellular antioxidant. nih.govspringermedizin.de At the same time, it led to a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. nih.govspringermedizin.de

Furthermore, an increase in the content of non-protein sulfhydryl (NP-SH) groups was observed, which are vital for protecting cells from oxidative damage. nih.govspringermedizin.de The compound's antioxidant potential is also supported by its performance in in-vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, which measure its ability to neutralize free radicals and reduce ferric iron, respectively. researchgate.netcropj.comresearchgate.net

Table 1: Effect of this compound on Antioxidant Markers

| Marker | Effect of this compound | Implication |

| Glutathione (GSH) | Maintained levels | nih.govspringermedizin.de |

| Malondialdehyde (MDA) | Decreased levels | nih.govspringermedizin.de |

| Non-Protein Sulfhydryl (NP-SH) | Increased content | nih.govspringermedizin.de |

| DPPH Radical Scavenging | Effective | researchgate.net |

| Ferric Reducing Antioxidant Power (FRAP) | Effective | researchgate.net |

Heat Shock Protein-70 (HSP-70) Upregulation

A notable mechanistic aspect of this compound's protective effects is its ability to upregulate Heat Shock Protein-70 (HSP-70). researchgate.netnih.govspringermedizin.de HSP-70 is a molecular chaperone that plays a critical role in cellular protection against various stressors, including those that lead to gastric damage. mdpi.com In studies involving ethanol-induced gastric lesions in rats, immunohistochemical analysis revealed that administration of this compound led to a significant upregulation of HSP-70 expression in the gastric tissue. researchgate.net This upregulation is believed to contribute to the preservation of cellular integrity and protection against stress-induced apoptosis. researchgate.netspringermedizin.deresearchgate.net

Other Investigated Biological Activities

Beyond its gastroprotective effects, this compound has been explored for other potential therapeutic properties, leveraging its chalcone (B49325) scaffold.

General Antioxidant Capacity

The general antioxidant capacity of this compound has been substantiated through various in vitro assays. researchgate.net As a chalcone, it possesses structural features that are conducive to scavenging free radicals. ijpsjournal.com Its efficacy has been demonstrated in assays like the DPPH and FRAP tests, which are standard methods for evaluating the antioxidant potential of chemical compounds. researchgate.netcropj.comresearchgate.net These findings underscore the compound's ability to counteract oxidative stress, a pathological process implicated in numerous diseases.

Alpha-Glucosidase Inhibitory Activity

Research has indicated that this compound and related compounds from the Desmos genus possess α-glucosidase inhibitory activity. globalauthorid.comnih.govresearchgate.net α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help in managing blood glucose levels. frontiersin.org Studies on extracts from Desmos dumosus have identified several compounds, including this compound, that inhibit this enzyme. researchgate.netresearchgate.net For instance, some related compounds showed potent inhibition with IC50 values significantly lower than the standard drug, acarbose. nih.gov

**Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Compounds from *Desmos dumosus***

| Compound | IC50 Value (μM) | Reference |

| Compound 13 | 5.3 | nih.gov |

| Acarbose (Standard) | 83.5 | nih.gov |

Anti-HIV Activity

The chalcone scaffold, which forms the basic structure of this compound, has been a focus of interest in the development of anti-HIV agents. ijpsjournal.comnih.govingentaconnect.comresearchgate.net While direct studies on this compound's anti-HIV activity are limited, research on analogous chalcones from the Desmos genus has shown potent inhibitory effects on HIV replication. nih.gov For example, a study on sixteen flavonoids and their derivatives from Desmos species identified compounds with significant anti-HIV activity. nih.gov This suggests that the chalcone structure inherent to this compound is a promising pharmacophore for further investigation in the context of anti-HIV drug discovery. mdpi.com

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

Desmosdumotin C possesses a distinctive chalcone (B49325) skeleton characterized by a nonaromatic A ring with a gem-dimethyl group at the C-3' position and a methyl group at the C-5' position. acs.org This unique A ring, coupled with the cinnamoyl B ring, is a crucial determinant of its cytotoxic properties. researchgate.net SAR studies have consistently highlighted the importance of the 5-hydroxy-6,8,8-trialkyl-4H-chromene-4,7(8H)-dione skeleton (the AC-ring system) for the pharmacological activity of Desmosdumotin analogues. researchgate.nethilarispublisher.com

Modifications to both the A and B rings have been shown to significantly impact cytotoxicity and selectivity. For instance, the introduction of a bromine atom at the 4-position of the B-ring in this compound resulted in a two- to three-fold enhancement of cytotoxic activity. acs.org Furthermore, the replacement of the phenyl B-ring with heteroaromatic systems like furan (B31954) and thiophene (B33073) has been shown to retain or even enhance activity, suggesting that the aromaticity of this ring is a key feature for biological action. hilarispublisher.comacs.org Computational docking studies have further suggested that the phenolic hydroxyl groups and the two benzene (B151609) rings of Desmosdumotin analogues interact with their biological targets through the formation of salt bridges and π-π stacking interactions. mdpi.com

Systematic Structure-Activity Relationship (SAR) Studies of this compound Analogues

Systematic SAR studies have been conducted by synthesizing and evaluating a wide range of this compound analogues with modifications on both the A and B rings. acs.orgnih.govacs.org These studies have been instrumental in identifying analogues with improved potency and selectivity against various cancer cell lines, including multidrug-resistant (MDR) phenotypes. acs.orgacs.orgnih.gov

The substitution pattern on the non-aromatic A-ring has a profound effect on the biological activity of this compound analogues. Research has shown that altering the alkyl groups on the A-ring can modulate cytotoxic potency. For example, the synthesis of analogues with tripropyl functionalization on the A-ring, in combination with B-ring modifications, led to compounds with enhanced activity. acs.orgacs.org Specifically, a 4-bromo-3',3',5'-tripropyl analogue demonstrated significant cytotoxicity against a panel of human cancer cell lines. acs.orgacs.org Conversely, replacing the A-ring's propyl groups in some analogues resulted in equivalent killing of both parent and multidrug-resistant cell lines, indicating a loss of selectivity. acs.org This highlights the critical role of the A-ring's substitution pattern in not only potency but also in conferring selectivity towards MDR cancer cells.

The substituents on the aromatic B-ring play a pivotal role in modulating the activity and selectivity of this compound analogues. acs.orgacs.org

Key findings from SAR studies on B-ring modifications include:

Halogenation: Bromination at the 4-position of the B-ring consistently enhances cytotoxic activity. acs.orgacs.org The 4-bromo-3',3',5'-tripropyl analogue of this compound showed significant cytotoxicity with ED50 values of 1.0, 1.2, 0.9, and 1.3 μg/mL against A549, A431, 1A9, and HCT-8 cell lines, respectively. acs.orgnih.gov

Alkylation: Alkylation of the B-ring has been shown to promote selectivity against vincristine-resistant KB (KB-VIN) cells, which express P-glycoprotein. acs.orgnih.gov For instance, analogues with a methyl or ethyl group on the B-ring exhibited substantially increased MDR-selectivity. nih.govunc.edu Small hydrophobic groups at the C3'- and C4'-positions generally confer increased selectivity and activity towards KB-VIN cells. nih.gov

Heterocyclic Replacements: Replacing the phenyl B-ring with heteroaromatic rings such as furan or thiophene can result in potent and selective compounds. acs.orgacs.org A 2-furyl analogue showed selective activity against human umbilical vein endothelial cells (HUVEC), suggesting potential as an angiogenesis inhibitor. acs.orgnih.gov The 2-(furan-3′-yl) and 2-(thiophen-2′-yl) analogues were found to be highly selective. acs.org In contrast, bulky dicyclic systems like a naphthyl group led to cytotoxic but non-MDR-selective compounds. acs.org

The following table summarizes the activity of selected this compound analogues with B-ring modifications.

| Compound | Cell Line | ED₅₀ (µg/mL) | Reference |

| 4-Bromo-3',3',5'-tripropyl analogue 26 | A549 | 1.0 | acs.org |

| 4-Bromo-3',3',5'-tripropyl analogue 26 | A431 | 1.2 | acs.org |

| 4-Bromo-3',3',5'-tripropyl analogue 26 | 1A9 | 0.9 | acs.org |

| 4-Bromo-3',3',5'-tripropyl analogue 26 | HCT-8 | 1.3 | acs.org |

| 3',3',5'-Tripropyl analogue 25 | KB | 0.6 | acs.org |

| 3',3',5'-Tripropyl analogue 25 | KB-VIN | 0.8 | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Analyses

To further rationalize the SAR data and guide the design of new, more potent analogues, quantitative structure-activity relationship (QSAR) studies have been employed. nih.govresearchgate.netmagtechjournal.com These computational methods aim to establish a mathematical relationship between the chemical structure of the compounds and their biological activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been successfully applied to a series of this compound analogues to understand the structural requirements for their antitumor activity. nih.govresearchgate.net In one study, a CoMFA model was developed based on a dataset of 32 this compound analogues. nih.govresearchgate.net This model helped to visualize the steric and electrostatic fields around the molecules that are crucial for their activity. The insights gained from the CoMFA contour maps were then used to design a new series of 18 analogues with predicted enhanced potency. nih.govresearchgate.net The subsequent synthesis and biological evaluation of these compounds confirmed the predictive power of the CoMFA model, with the new analogues exhibiting ED50 values in the range of 1.1 to 25.1 µM against a panel of human cancer cell lines. nih.gov

Beyond CoMFA, other computational modeling techniques have been utilized to predict the activity of this compound analogues and to understand their mechanism of action at a molecular level. researchgate.netdntb.gov.ua Homology modeling, molecular docking, and molecular dynamics simulations have been performed to study the interaction of these compounds with potential biological targets, such as P-glycoprotein. researchgate.net Docking studies have suggested that Desmosdumotin analogues bind to the ATP binding region of P-glycoprotein through a combination of hydrophobic and hydrophilic interactions. researchgate.net These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design and optimization of this compound-based antitumor agents. researchgate.net

Molecular Docking Studies and Ligand-Receptor Interactions

Computational methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential mechanisms of action for this compound at the molecular level. These studies provide critical insights into its binding modes and interactions with specific biological targets, which is fundamental to understanding its structure-activity relationship.

Research has focused on the interaction of this compound with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. nih.govresearchgate.net Homology modeling, docking, and molecular dynamics simulations have been employed to investigate this compound as an inhibitor of P-gp. nih.govresearchgate.net

The docking studies were specifically conducted on the nucleotide-binding domain 2 (NBD2) of human P-gp. nih.govresearchgate.net The results indicated that this compound likely occupies the ATP-binding site, which is also known as the flavonoid binding region, within NBD2. nih.govresearchgate.netresearchgate.net The stability of this binding is attributed to a combination of hydrophobic and hydrophilic interactions. nih.govresearchgate.netresearchgate.net

Analysis of the docking poses suggests that the interaction between this compound and NBD2 is stabilized by both van der Waals forces and electrostatic interactions. nih.gov Specific amino acid residues within the NBD2 binding site have been identified as crucial for these interactions.

Molecular docking results pinpointed several key amino acid residues involved in the binding of this compound. Hydrogen bonds were predicted to form with Lys1076, Ser1077, and Thr1078. nih.gov Additionally, hydrophobic interactions were observed with Tyr1044, Val1052, Gly1073, and Cys1074. nih.gov Further analysis through molecular dynamics simulations confirmed the stability of these interactions and identified an additional hydrophobic interaction with Gly1075. nih.gov The consistent interaction with these residues throughout the simulation period underscores the stability of the this compound-NBD2 complex. nih.govresearchgate.netresearchgate.net

These computational models of the interactions between this compound and the NBD2 of P-gp offer a preliminary but detailed view of its inhibition mechanism. nih.gov This understanding is valuable for the rational design of more potent P-gp inhibitors that could help overcome multidrug resistance in cancer treatments. nih.govresearchgate.net

Interactive Data Table: this compound - P-gp (NBD2) Interactions

| Interacting Residue | Interaction Type | Reference |

| Lys1076 | Hydrogen Bond | nih.gov |

| Ser1077 | Hydrogen Bond | nih.gov |

| Thr1078 | Hydrogen Bond | nih.gov |

| Tyr1044 | Hydrophobic | nih.gov |

| Val1052 | Hydrophobic | nih.gov |

| Gly1073 | Hydrophobic | nih.gov |

| Cys1074 | Hydrophobic | nih.gov |

| Gly1075 | Hydrophobic | nih.gov |

Biosynthetic Considerations

Proposed Biosynthetic Pathways of Desmosdumotin C

This compound is considered a potential biosynthetic intermediate in the formation of other flavonoids, such as the flavone (B191248) desmosdumotin B. acs.org The core of its biosynthesis is believed to be orchestrated by the enzyme chalcone (B49325) synthase, which belongs to the polyketide synthase family of enzymes. researchgate.net

The proposed pathway initiates with the formation of a starter molecule, p-coumaroyl-SCoA, which is derived from the amino acid phenylalanine. researchgate.net This starter unit undergoes a series of condensation reactions with three molecules of malonyl-CoA. These reactions extend the carbon chain, leading to the formation of a linear tetraketide intermediate.

This polyketide intermediate then undergoes an intramolecular Claisen condensation, a type of cyclization reaction, which forms the characteristic A-ring of the chalcone structure. Subsequent modifications, including specific C-methylation steps, lead to the final structure of this compound. researchgate.net It is part of a class of natural products known as β-triketones, which are thought to be formed from C6-C3-C6 type precursors that undergo multiple C-methylations. researchgate.net

Enzymatic Components and Precursors Involved

The biosynthesis of this compound involves key precursors and a primary enzymatic component to construct its fundamental chalcone skeleton.

Precursors:

Phenylalanine: This amino acid serves as the initial building block. researchgate.net It is converted into cinnamic acid and then p-coumaric acid, which is finally activated to p-coumaroyl-SCoA . This molecule acts as the starter unit for the polyketide chain assembly. researchgate.net

Malonyl-CoA: Three units of malonyl-CoA serve as the extender units. They are sequentially added to the starter unit to build the polyketide chain. researchgate.net

S-Adenosyl methionine (SAM): While not explicitly detailed for this compound, the multiple C-methyl groups present in its structure strongly suggest the involvement of SAM as the methyl group donor in reactions catalyzed by methyltransferase enzymes. researchgate.net

Enzymatic Components:

Chalcone Synthase (CHS): This is the key enzyme responsible for the biosynthesis. researchgate.net CHS is a type of Type III polyketide synthase. It selectively utilizes p-coumaroyl-SCoA as the starter molecule and catalyzes the iterative decarboxylative condensation with three malonyl-CoA extender units. researchgate.net Following the chain extension, CHS facilitates the cyclization and aromatization of the polyketide intermediate to yield the foundational chalcone scaffold.

Future Perspectives and Research Challenges

Identification of Novel Molecular Targets and Mechanistic Insights

Initial studies have established the cytotoxic and selective nature of Desmosdumotin C against cancer cells of bone, breast, and ovarian origin. researchgate.net However, the precise molecular pathways it modulates are still being uncovered, presenting a key area for future research. Investigations into its gastroprotective effects have provided some of the first mechanistic clues, revealing that the compound up-regulates Heat Shock Protein-70 (HSP-70) and down-regulates the pro-apoptotic Bax protein. researchgate.netnih.gov It also appears to intervene in inflammatory pathways by inhibiting cyclooxygenase-2 (COX-2) activity. researchgate.netnih.gov

In the context of multidrug-resistant (MDR) cancer, there is evidence suggesting that Desmosdumotin compounds may interact with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for drug efflux. acs.org While not a direct inhibitor, this interaction could be a key aspect of its activity in resistant cells. acs.org Furthermore, research into the anti-HIV properties of related compounds like Desmosdumotin D points towards the potential inhibition of HIV-1 integrase as a mechanism of action, an avenue that warrants exploration for this compound as well. mdpi.com The challenge lies in pinpointing these direct protein targets and fully elucidating the downstream signaling cascades to understand its polypharmacological effects.

Rational Design and Synthesis of Advanced this compound Analogues with Enhanced Potency and Specificity

The promising bioactivity of this compound has spurred efforts in medicinal chemistry to create synthetic analogues with improved characteristics. nih.gov A significant approach has been the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, particularly using the comparative molecular field analysis (CoMFA) method. researchgate.netnih.gov By analyzing a set of 32 this compound analogues, researchers have been able to design and then synthesize new derivatives with potentially greater antitumor activity. researchgate.netnih.gov

These synthetic strategies often start from commercially available 2,4,6-trihydroxyacetophenone and involve a three-step process including methylation, O-methylation, and aldol (B89426) condensation to create a variety of analogues. researchgate.net Research has shown that modifications to both the A-ring and B-ring of the chalcone (B49325) structure can significantly impact cytotoxicity. For instance, introducing two fluoro atoms on the B-ring was found to enhance activity against some tumor cells, and a 4-bromophenyl analogue also showed potent cytotoxic effects. researchgate.net Several synthesized analogues, such as compounds designated 1h and 1n in one study, exhibited greater in vitro antitumor activity than the parent this compound. researchgate.net The ongoing challenge is to refine these designs to maximize potency against cancer cells while minimizing effects on healthy cells, thereby improving the therapeutic index.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Research

The full potential of this compound research can be unlocked by integrating "omics" technologies, which allow for a global analysis of biological systems. researchgate.netnih.gov These platforms offer an unbiased approach to hypothesis generation and can provide a comprehensive map of the cellular changes induced by the compound.

Proteomics: This technology involves the large-scale study of proteins. researchgate.net Applying proteomic analysis to cells treated with this compound could definitively identify its protein binding partners and substrates. This would validate and expand upon initial findings related to proteins like HSP-70, COX-2, and Bax. researchgate.netnih.govebm-journal.org Furthermore, it could uncover entirely new targets, providing a deeper understanding of its mode of action and potential resistance mechanisms. researchgate.net

Metabolomics: As the study of global metabolite profiles, metabolomics can reveal how this compound affects cellular metabolism. nih.gov By analyzing the complete set of metabolites in a cell or tissue after treatment, researchers can identify which metabolic pathways are perturbed. researchgate.net This could be particularly insightful for understanding its anticancer effects, as altered metabolism is a hallmark of cancer.

Integrating these omics datasets can provide a systems-biology perspective, connecting the compound's direct targets (proteomics) to their functional consequences on cellular networks (metabolomics). researchgate.netcd-genomics.com This holistic view is crucial for building comprehensive models of the drug's activity and for identifying biomarkers for its efficacy.

Exploration of New Therapeutic Applications and Research Avenues

While initially investigated for its anticancer properties, research has revealed that this compound and its related structures have a broader spectrum of potential therapeutic uses. springermedizin.de These emerging applications represent exciting future research directions.

Gastroprotection: Studies have demonstrated a significant gastroprotective effect of this compound against ethanol-induced gastric ulcers in rats. researchgate.netnih.gov This effect is attributed to a combination of mechanisms, including its antioxidant properties, maintenance of glutathione (B108866) (GSH) levels, and modulation of inflammatory and apoptotic proteins. researchgate.netnih.gov

Anti-Helicobacter pylori Activity: In addition to its general gastroprotective effects, this compound has shown potent activity against H. pylori, a bacterium strongly linked to gastritis and peptic ulcer disease. researchgate.netnih.govbiomedres.us This dual action makes it a particularly interesting candidate for ulcer treatment.

Anti-HIV Activity: The Desmosdumotin scaffold is also a source of anti-HIV agents. Desmosdumotin D has shown notable activity, and a series of analogues have been synthesized and evaluated for their ability to inhibit the virus. mdpi.comgoogle.com This suggests that this compound and its derivatives should be further investigated as potential leads for novel antiretroviral therapies.

Overcoming Multidrug Resistance (MDR): The related flavonoid Desmosdumotin B exhibits collateral sensitivity, a phenomenon where a compound is more effective at killing drug-resistant cancer cells than their drug-sensitive counterparts. frontiersin.orgnih.gov This activity appears linked to the P-gp efflux pump. acs.orgnih.gov Exploring whether this compound shares this property could open a critical new avenue for treating resistant cancers, a major challenge in oncology. nih.govoaepublish.com

Q & A

Q. How is Desmosdumotin C isolated and structurally characterized?

this compound is isolated from the root bark of Desmos dumosus using chromatographic techniques such as silica gel column chromatography and preparative HPLC. Structural elucidation involves spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks.

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography (if applicable) for absolute configuration determination. These methods are critical for distinguishing this compound from structurally similar flavonoids like Desmosdumotin B .

Q. What in vitro assays confirm this compound's antitumor activity?

Cytotoxicity is evaluated using MTT assays across cancer cell lines, including multidrug-resistant (MDR) models like KB-VIN. Key parameters:

Q. What are the key structural features of this compound critical for bioactivity?

The flavonoid-chalcone hybrid scaffold is essential, with modifications at specific positions enhancing activity:

- C-4 methoxy/propoxy groups improve potency against tubulin polymerization.

- B-ring substitutions (e.g., bromo or benzo[b]thiophenyl groups) enhance selectivity for MDR cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for MDR reversal?

Methodological steps :

- Comparative Molecular Field Analysis (CoMFA) : Perform 3D-QSAR to map steric/electrostatic fields influencing activity .

- Synthetic modifications : Introduce alkyl chains (e.g., tripropyl groups) or halogens (e.g., 4′-bromo) to enhance hydrophobic interactions with P-glycoprotein (P-gp) .

- In vitro validation : Test derivatives in ATPase assays to assess P-gp inhibition and colchicine binding competition .

Q. How do computational methods predict this compound's binding to P-glycoprotein?

A multi-step in silico approach is used:

- Homology modeling : Build P-gp’s nucleotide-binding domain (NBD2) using templates like ABC transporters .

- Molecular docking : Identify key interactions (e.g., hydrogen bonds with Lys1076/Ser1077; hydrophobic contacts with Tyr1044/Val1052) .

- Molecular dynamics simulations (MDS) : Validate binding stability over 20–50 ns trajectories; analyze root-mean-square deviations (RMSD) of ligand-receptor complexes .

Q. How to address discrepancies in cytotoxicity data across studies?

Critical factors to analyze :

- Cell line variability : KB-VIN (MDR) vs. KB (non-MDR) may show divergent ED₅₀ due to P-gp overexpression .

- Assay conditions : Variations in serum concentration or incubation time affect drug uptake.

- Metabolic interference : Liver microsomal stability assays can identify rapid degradation in certain media .

Q. What experimental designs evaluate this compound's effect on tubulin dynamics?

- In vitro tubulin polymerization assays : Measure IC₅₀ values using purified tubulin (e.g., 2.0 μM for benzo[b]thiophenyl derivatives) .

- Immunofluorescence microscopy : Visualize microtubule disruption in treated cells (e.g., loss of mitotic spindles) .

- Colchicine site competition : Use radiolabeled colchicine to quantify displacement by this compound analogs .

Data Analysis and Validation

Q. How to ensure reproducibility in synthesizing this compound analogs?

- Detailed characterization : Report ¹H/¹³C NMR chemical shifts (±0.01 ppm) and high-resolution MS data.

- Purity thresholds : ≥95% purity via HPLC (e.g., C-18 column, UV detection at 254 nm) .

- Batch consistency : Use standardized reaction conditions (e.g., Lawesson’s reagent for thiomethylation) .

Q. Best practices for validating in silico binding predictions experimentally?

- Dose-response curves : Confirm inhibitory concentrations (IC₅₀) align with docking scores (e.g., lower ΔG values correlate with higher potency) .

- Site-directed mutagenesis : Mutate key residues (e.g., Lys1076Ala in P-gp) to disrupt predicted hydrogen bonds .

- Thermodynamic integration : Calculate binding free energy differences between wild-type and mutant receptors .

Q. Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.